molecular formula C20H17NO4 B497764 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate CAS No. 886131-92-6

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B497764
CAS No.: 886131-92-6
M. Wt: 335.4g/mol
InChI Key: HSJKUIFAGLVSNT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 2-Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the 2-(3-Methoxyphenyl)-2-oxoethyl Group: This step involves the esterification of the quinoline carboxylic acid with 3-methoxyphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of greener and more sustainable chemical processes such as microwave-assisted synthesis and solvent-free reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Industrial Chemistry: It is used in the development of dyes, pigments, and agrochemicals.

    Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and oxoethyl groups, making it less potent in certain applications.

    2-Methylquinoline-4-carboxylate: Similar structure but without the 3-methoxyphenyl group, leading to different chemical properties and applications.

    3-Methoxyphenylacetic Acid: Contains the methoxyphenyl group but lacks the quinoline core, limiting its biological activity.

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its combination of the quinoline core with the 3-methoxyphenyl and 2-oxoethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-10-17(16-8-3-4-9-18(16)21-13)20(23)25-12-19(22)14-6-5-7-15(11-14)24-2/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJKUIFAGLVSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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